Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate backbone, which is further substituted with a 2,6-dichloro-3-fluorophenyl group
Scientific Research Applications
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of related compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical product derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
- Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
- Methyl 4-(2,6-dichloro-4-fluorophenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBQUCFNVJIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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